Cas no 893759-74-5 (4-(3-methoxyphenyl)piperazine-1-carboximidamide)

4-(3-methoxyphenyl)piperazine-1-carboximidamide 化学的及び物理的性質
名前と識別子
-
- 4-(3-methoxyphenyl)piperazine-1-carboximidamide
-
- インチ: 1S/C12H18N4O/c1-17-11-4-2-3-10(9-11)15-5-7-16(8-6-15)12(13)14/h2-4,9H,5-8H2,1H3,(H3,13,14)
- InChIKey: PBZCYTFOYZTFJF-UHFFFAOYSA-N
- ほほえんだ: N1(C(N)=N)CCN(C2=CC=CC(OC)=C2)CC1
4-(3-methoxyphenyl)piperazine-1-carboximidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659047-1g |
4-(3-Methoxyphenyl)piperazine-1-carboximidamide |
893759-74-5 | 98% | 1g |
¥1929.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659047-5g |
4-(3-Methoxyphenyl)piperazine-1-carboximidamide |
893759-74-5 | 98% | 5g |
¥5896.00 | 2024-04-26 |
4-(3-methoxyphenyl)piperazine-1-carboximidamide 関連文献
-
Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
4-(3-methoxyphenyl)piperazine-1-carboximidamideに関する追加情報
Introduction to 4-(3-methoxyphenyl)piperazine-1-carboximidamide (CAS No. 893759-74-5)
4-(3-methoxyphenyl)piperazine-1-carboximidamide, identified by the Chemical Abstracts Service Number (CAS No.) 893759-74-5, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the piperazine derivatives family, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a piperazine ring fused with a methoxy-substituted phenyl group and a carboximidamide moiety, contribute to its unique chemical properties and biological interactions.
The piperazine core is a six-membered heterocyclic amine, known for its role in various pharmacological agents due to its ability to modulate neurotransmitter systems. In particular, piperazine derivatives have been extensively studied for their potential in treating neurological disorders, such as depression, anxiety, and schizophrenia. The introduction of a 3-methoxyphenyl group into the structure enhances the compound's lipophilicity and binding affinity to specific biological targets. This modification is particularly relevant in the development of drugs that require efficient blood-brain barrier penetration.
The carboximidamide functional group at the 1-position of the piperazine ring adds another layer of complexity to the molecule's interactions. Carboximidamides are known for their role as intermediates in the synthesis of various bioactive compounds and have been explored for their potential in enzyme inhibition and receptor modulation. The combination of these structural elements in 4-(3-methoxyphenyl)piperazine-1-carboximidamide suggests a multifaceted pharmacological profile, making it a promising candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with biological targets with greater accuracy. Studies have indicated that 4-(3-methoxyphenyl)piperazine-1-carboximidamide may interact with serotonin receptors, particularly 5-HT1A and 5-HT2A subtypes, which are implicated in mood regulation and cognitive functions. These findings align with the growing interest in developing novel agents that target serotoninergic pathways for therapeutic intervention.
In addition to its potential neuropharmacological applications, 4-(3-methoxyphenyl)piperazine-1-carboximidamide has been explored in preclinical studies for its anti-inflammatory properties. The methoxyphenyl group is known to exhibit antioxidant activity, which can contribute to reducing inflammation and oxidative stress. This dual functionality makes the compound an attractive candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 4-(3-methoxyphenyl)piperazine-1-carboximidamide involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. The precise synthetic route is crucial for ensuring high yield and purity, which are essential for subsequent pharmacological evaluations. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and flow chemistry techniques, have been employed to optimize the synthesis process and improve scalability.
One of the key challenges in studying 4-(3-methoxyphenyl)piperazine-1-carboximidamide is its potential metabolic stability. Like many piperazine derivatives, this compound may be susceptible to enzymatic degradation by cytochrome P450 enzymes in the liver. Understanding its metabolic pathways is crucial for predicting its pharmacokinetic behavior and designing effective dosing regimens. Metabolic studies using liver microsomes or cell-based models have provided valuable insights into the primary routes of degradation and the identification of key metabolites.
Another area of interest is the pharmacokinetic profile of 4-(3-methoxyphenyl)piperazine-1-carboximidamide. Preliminary data suggest that this compound exhibits moderate oral bioavailability and a relatively long half-life, which could facilitate once-daily dosing in therapeutic applications. However, factors such as absorption rate, distribution volume, and excretion pathways need further elucidation through comprehensive pharmacokinetic studies.
The toxicological profile of 4-(3-methoxyphenyl)piperazine-1-carboximidamide is another critical aspect that requires thorough evaluation. Acute toxicity studies have been conducted to assess its safety margins and identify potential adverse effects at high doses. These studies often include hematology tests, clinical chemistry panels, and histopathological examinations to evaluate short-term toxicity endpoints. Chronic toxicity studies may also be necessary to assess long-term effects on organ systems such as the liver, kidneys, and central nervous system.
In conclusion,4-(3-methoxyphenyl)piperazine-1-carboximidamide (CAS No. 893759-74-5) represents a promising entity in medicinal chemistry with potential applications across multiple therapeutic areas. Its unique structural features contribute to its biological activity, making it a valuable scaffold for drug discovery efforts. Further research is needed to fully elucidate its pharmacological mechanisms, metabolic pathways, and toxicological profile. As our understanding of this compound grows,4-(3-methoxyphenyl)piperazine-1-carboximidamide holds promise for addressing unmet medical needs through innovative therapeutic strategies.
893759-74-5 (4-(3-methoxyphenyl)piperazine-1-carboximidamide) 関連製品
- 568557-45-9(N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine)
- 91340-38-4(3-(2-Methoxyphenoxy)propylmethylamine)
- 916583-95-4(2-Butenoic acid, 4-mercapto-, ethyl ester, (2E)-)
- 2172366-57-1(4-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid)
- 1159820-22-0(6-(2-Fluorophenyl)pyrimidin-4-ol)
- 1697985-31-1(3-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}aniline)
- 1705096-76-9(4-(2H-1,3-benzodioxole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane)
- 2138435-45-5(5-Methoxy-2-propylquinolin-3-ol)
- 1696588-54-1([2-(3,5-Difluorophenyl)cyclopropyl]methanol)
- 198065-04-2(6-Hydroxy-6-(2-nitrophenyl)hexanoic acid)



